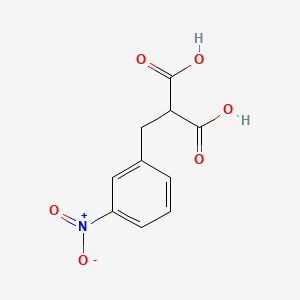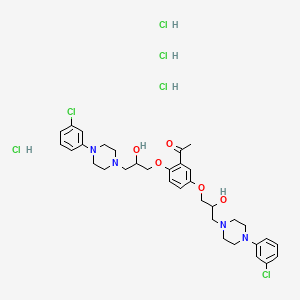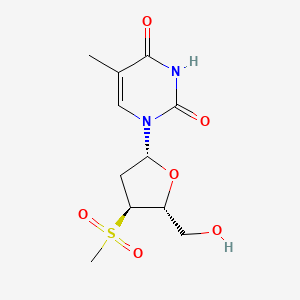
N-(2-Methylpropyl)-2-phenyl-1H-indole-1-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methylpropyl)-2-phenyl-1H-indole-1-acetamide is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core structure, which is a bicyclic system consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylpropyl)-2-phenyl-1H-indole-1-acetamide typically involves the reaction of 2-phenylindole with 2-methylpropylamine and acetic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or dichloromethane. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Methylpropyl)-2-phenyl-1H-indole-1-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted indole derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its analgesic and anti-cancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-Methylpropyl)-2-phenyl-1H-indole-1-acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylindole: Shares the indole core structure but lacks the acetamide group.
N-(2-Methylpropyl)acetamide: Contains the acetamide group but lacks the indole core structure.
2-Phenyl-1H-indole-3-acetamide: Similar structure but with a different substitution pattern.
Uniqueness
N-(2-Methylpropyl)-2-phenyl-1H-indole-1-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
163629-05-8 |
|---|---|
Formule moléculaire |
C20H22N2O |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
N-(2-methylpropyl)-2-(2-phenylindol-1-yl)acetamide |
InChI |
InChI=1S/C20H22N2O/c1-15(2)13-21-20(23)14-22-18-11-7-6-10-17(18)12-19(22)16-8-4-3-5-9-16/h3-12,15H,13-14H2,1-2H3,(H,21,23) |
Clé InChI |
UZAUBYOACBZTEI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNC(=O)CN1C2=CC=CC=C2C=C1C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


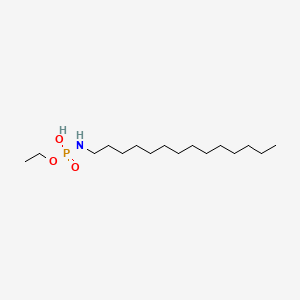
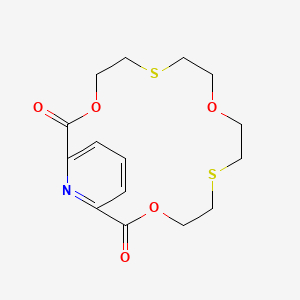
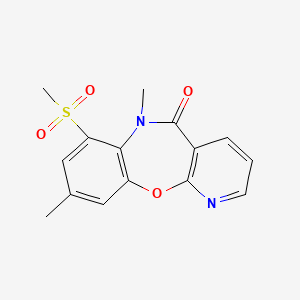
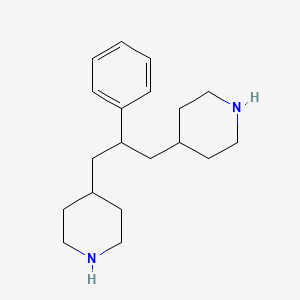
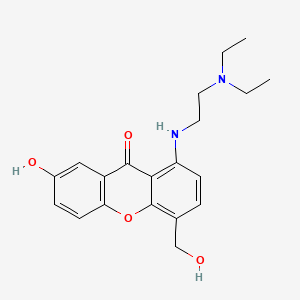
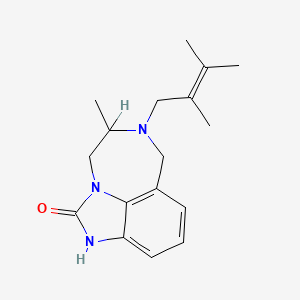
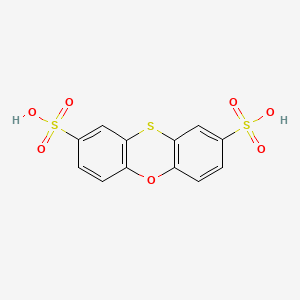
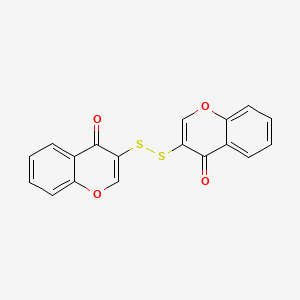
![2-[[4-[(2,4-Diamino-5,6,7,8-tetrahydroquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12802866.png)


